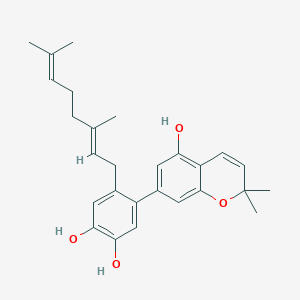

Clusiparalicoline B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32O4 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(5-hydroxy-2,2-dimethylchromen-7-yl)benzene-1,2-diol |

InChI |

InChI=1S/C27H32O4/c1-17(2)7-6-8-18(3)9-10-19-13-24(29)25(30)16-22(19)20-14-23(28)21-11-12-27(4,5)31-26(21)15-20/h7,9,11-16,28-30H,6,8,10H2,1-5H3/b18-9+ |

InChI Key |

CHRXOQYAWDYYSU-GIJQJNRQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1C2=CC(=C3C=CC(OC3=C2)(C)C)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1C2=CC(=C3C=CC(OC3=C2)(C)C)O)O)O)C)C |

Synonyms |

clusiparalicoline B |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Definitive Structural Elucidation of Clusiparalicoline B

Strategic Sourcing and Taxonomic Verification of Plant Material (Clusia paralicola)

The initial and critical step in the isolation of Clusiparalicoline B involves the strategic sourcing of the plant material. The compound was originally isolated from Clusia paralicola G. Mariz, a plant species native to Brazil. nih.govkew.org This shrub or tree is primarily found in the seasonally dry tropical biome of the region. kew.org

Accurate taxonomic identification is paramount to ensure the reproducibility of phytochemical studies. The identity of the collected plant material, Clusia paralicola, is typically confirmed by a plant taxonomist. scielo.br A voucher specimen is often deposited in a recognized herbarium for future reference and verification. scielo.br This rigorous authentication process guarantees that the starting material is correctly identified, which is a fundamental requirement for any scientific investigation of its chemical constituents.

Optimization of Extraction and Bioassay-Guided Fractionation Techniques for Biphenyls

The isolation of this compound from the roots of Clusia paralicola was achieved through bioassay-guided fractionation. nih.gov This approach involves a systematic process of extraction and separation, where each resulting fraction is tested for a specific biological activity. In the case of this compound and its related compounds, they were evaluated for their cytotoxic activity against KB cells. nih.gov

The general procedure begins with the extraction of the dried and ground plant material, often using a sequence of solvents with increasing polarity. For the isolation of biphenyls from Clusia species, dichloromethane (B109758) and hexane (B92381) have been effectively used as extraction solvents. scielo.brresearchgate.net

The crude extract is then subjected to a series of fractionation steps. This typically involves partitioning the extract between immiscible solvents to achieve a preliminary separation of compounds based on their polarity. The resulting fractions are then tested for their biological activity, and the most active fractions are selected for further purification. This targeted approach allows researchers to focus on the most promising components of the extract, thereby streamlining the isolation process. nih.gov

High-Resolution Chromatographic Separation and Purification Protocols

Following the initial fractionation, high-resolution chromatographic techniques are employed to isolate the individual compounds. khanacademy.orgmicrobenotes.combnmv.ac.in Column chromatography is a fundamental technique used for the large-scale separation of compounds from the active fractions. bnmv.ac.inthermopedia.com The stationary phase, commonly silica (B1680970) gel or alumina, is packed into a column, and the mobile phase, a solvent or a mixture of solvents, is passed through it. bnmv.ac.in The separation is based on the differential affinities of the compounds for the stationary and mobile phases. khanacademy.org

For the purification of biphenyls from Clusia species, silica gel column chromatography has been widely utilized. scielo.brresearchgate.net The process is often monitored by thin-layer chromatography (TLC), which allows for the rapid analysis of the fractions collected from the column. bnmv.ac.in Fractions containing the same compound, as indicated by their TLC profiles, are combined.

To achieve the high purity required for structural elucidation and biological testing, further purification steps are often necessary. Techniques such as preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC) are commonly used to isolate compounds that are difficult to separate by conventional column chromatography. ijpsonline.com These methods offer higher resolution and are crucial for obtaining pure samples of compounds like this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. ijpsonline.commsu.edu

One-Dimensional NMR (¹H and ¹³C) Spectral Interpretation

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the initial framework for the structure. rsc.orgchemconnections.org

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net Key features in the ¹H NMR spectrum of this compound would include signals for aromatic protons, protons of the chromene ring system, and the geranyl side chain.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemconnections.orgcareerendeavour.com The chemical shifts of the carbon signals provide information about the hybridization (sp³, sp², sp) and the electronic environment of each carbon atom. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the biphenyl (B1667301) core, the chromene moiety, and the isoprenoid chain.

A representative table of the ¹H and ¹³C NMR data for a compound similar to this compound is provided below to illustrate the type of information obtained.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 155.0 | |

| 3 | 115.8 | 6.45 (d, 9.9) |

| 4 | 128.0 | 5.50 (d, 9.9) |

| 4a | 116.5 | |

| 5 | 150.1 | |

| 6 | 103.8 | 6.20 (s) |

| 7 | 108.2 | |

| 8 | 152.5 | |

| 8a | 102.7 | |

| 1' | 125.6 | |

| 2' | 138.1 | |

| 3' | 128.5 | 7.30 (m) |

| 4' | 127.2 | 7.40 (m) |

| 5' | 128.5 | 7.30 (m) |

| 6' | 128.1 | |

| 2-Me | 28.1 | 1.40 (s) |

| 2-Me | 28.1 | 1.40 (s) |

Note: This is an illustrative table based on similar biphenyl structures. The actual data for this compound would be specific to its unique structure.

Two-Dimensional NMR Correlational Techniques (COSY, HMQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the complete connectivity of the molecule. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. cam.ac.ukuniversiteitleiden.nl It is used to trace out the spin systems within the molecule, such as the protons of the geranyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals long-range correlations between protons and carbons that are separated by two or three bonds. researchgate.net These correlations are vital for connecting the different fragments of the molecule, such as linking the geranyl side chain to the biphenyl core and establishing the relative positions of the substituents on the aromatic rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. cam.ac.uk This information is critical for determining the relative stereochemistry and conformation of the molecule. For instance, ROESY or NOESY correlations can help establish the spatial relationship between the two aromatic rings of the biphenyl system and the orientation of the side chains.

Advanced NMR Experiments for Stereochemical and Conformational Analysis

For complex molecules like this compound, which may possess stereocenters and exhibit conformational flexibility, advanced NMR techniques are often employed to definitively establish the stereochemistry. mdpi.comnih.gov

While the primary literature on this compound does not specify the use of advanced experiments beyond the standard 2D NMR techniques for its initial elucidation, modern approaches to stereochemical analysis often involve methods such as:

Residual Dipolar Coupling (RDC) Analysis: This technique provides information about the orientation of internuclear vectors relative to the magnetic field and can be used to determine the relative configuration of stereocenters.

Chiral Derivatizing Agents (CDAs): Reacting the molecule with a chiral agent can lead to the formation of diastereomers, which will have distinct NMR spectra, allowing for the determination of the absolute configuration.

Computational Modeling: The experimental NMR data is often compared with data calculated for different possible stereoisomers using computational methods like Density Functional Theory (DFT). frontiersin.org A good agreement between the experimental and calculated data for a particular isomer provides strong evidence for its structure.

The combination of these sophisticated NMR techniques and computational methods allows for the complete and unambiguous determination of the complex three-dimensional structure of natural products like this compound. frontiersin.orgnih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and formula of a compound with high accuracy. nih.gov For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to establish its elemental composition.

HRESIMS analysis provided a precise mass measurement, leading to the determination of the molecular formula for this compound as C₂₇H₃₂O₄. knapsackfamily.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass also allows for the calculation of the degree of unsaturation, offering initial clues about the presence of rings and/or double bonds within the structure.

Table 1: HRESIMS Data for this compound

| Compound | Molecular Formula | Exact Mass (m/z) |

|---|---|---|

| This compound | C₂₇H₃₂O₄ | 420.23005951 |

This interactive table provides the precise molecular data obtained through High-Resolution Mass Spectrometry.

In addition to precise mass determination, mass spectrometry provides structural information through fragmentation analysis. nih.gov In this process, the ionized molecule (molecular ion) is induced to break apart into smaller, charged fragments. nih.gov The pattern of these fragments is predictable and characteristic of the molecule's structure. While the specific fragmentation data for this compound is detailed in its original isolation report, the general principles involve the cleavage of its side chains and the biphenyl core. The fragmentation of the geranyl group and the cleavage of the bond connecting the two phenyl rings are typically observed pathways for such compounds, providing vital information that corroborates the structure determined by other spectroscopic means. researchgate.netresearchgate.net

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the precise three-dimensional arrangement of atoms—is critical, as different enantiomers can have vastly different biological activities. nih.gov Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.govrsc.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. frontiersin.org The structure of this compound contains stereogenic centers, making the determination of its absolute configuration essential.

The modern approach to assigning absolute configuration using ECD involves a combination of experimental measurement and quantum chemical calculation. nih.govrsc.org The steps typically include:

Performing a conformational analysis to identify all stable, low-energy conformers of the molecule.

Calculating the theoretical ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the calculated spectrum with the experimentally measured ECD spectrum of the natural product.

A close match between the experimental and one of the calculated enantiomeric spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This robust methodology provides a reliable solution for determining the stereochemistry of complex and conformationally flexible molecules in solution, a challenge often encountered in natural product chemistry. rsc.org

Comparative Structural Analysis with Clusiparalicolines A and C

This compound was co-isolated from Clusia paralicola with two related compounds, Clusiparalicoline A and Clusiparalicoline C. researchgate.netncats.io Analyzing their structural similarities and differences provides insight into their biosynthetic relationships and structure-activity variations. All three compounds share a core biphenyl structure substituted with hydroxyl groups and isoprenoid side chains. ontosight.aiontosight.ai

Clusiparalicoline A possesses a molecular formula of C₂₇H₃₄O₄. knapsackfamily.com Its structure features a geranyl side chain on one phenyl ring and a prenyl (3-methylbut-2-enyl) side chain on the other. Both phenyl rings are substituted with two hydroxyl groups each.

This compound , with a molecular formula of C₂₇H₃₂O₄, is structurally distinct from A. knapsackfamily.com While it also has a geranyl substituent on one ring, the second isoprenoid unit has undergone cyclization with a hydroxyl group on the second phenyl ring to form a 2,2-dimethylchromene ring system. This intramolecular cyclization accounts for the loss of two hydrogen atoms compared to Clusiparalicoline A.

Clusiparalicoline C is an isomer of Clusiparalicoline A, also having the molecular formula C₂₇H₃₄O₄. It differs from Clusiparalicoline A in the placement of the isoprenoid chains on the biphenyl core.

The key structural difference between this compound and its analogues A and C is the presence of the fused dihydropyran ring, which makes the molecule more rigid. This structural modification is significant as it can influence the molecule's interaction with biological targets.

Table 2: Structural Comparison of Clusiparalicolines

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Clusiparalicoline A | C₂₇H₃₄O₄ | Biphenyl core with one geranyl and one prenyl side chain. knapsackfamily.comnih.gov |

| This compound | C₂₇H₃₂O₄ | Biphenyl core with one geranyl side chain and a fused 2,2-dimethylchromene ring. knapsackfamily.com |

| Clusiparalicoline C | C₂₇H₃₄O₄ | Isomer of Clusiparalicoline A with a different substitution pattern of the isoprenoid chains. ontosight.ai |

This interactive table highlights the distinguishing structural characteristics of the three related Clusiparalicoline compounds.

Biosynthetic Pathways and Total Synthesis Strategies for Clusiparalicoline B

Postulated Biosynthetic Routes to Biphenyl (B1667301) Derivatives in Clusia paralicola

The biosynthesis of biphenyls in plants, including those found in the Clusiaceae family, is thought to begin with precursors from the shikimate and polyketide pathways. semanticscholar.org In the case of Clusia species, the formation of the core biphenyl structure is proposed to involve the condensation of benzoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by biphenyl synthase (BIS). researchgate.net This initial step forms the fundamental C13 skeleton that is common to both benzophenone (B1666685) and xanthone (B1684191) biosynthetic pathways. researchgate.net Subsequent modifications, such as prenylation, are common in the Clusiaceae family and are catalyzed by prenyltransferase (PT) enzymes, which attach isoprenoid units to the aromatic scaffold. semanticscholar.org While a specific biosynthetic pathway for Clusiparalicoline B has not been fully elucidated, it is hypothesized to arise from a similar route, involving the formation of a biphenyl intermediate followed by prenylation and other enzymatic modifications.

Mechanistic Considerations in the Enzymatic Formation of the Biphenyl Core

The enzymatic formation of the biphenyl core is a critical step in the biosynthesis of compounds like this compound. The key enzyme, biphenyl synthase (BIS), is a type III polyketide synthase. The reaction mechanism is believed to proceed through a series of Claisen condensations between a starter molecule, typically benzoyl-CoA, and extender units derived from malonyl-CoA. This process results in a poly-β-keto chain that undergoes intramolecular cyclization and aromatization to form the characteristic biphenyl structure. The regiospecificity of the cyclization is a key determinant of the final biphenyl scaffold.

Chemoenzymatic Approaches for Biosynthesis Mimicry

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to construct complex molecules. rsc.org This approach can be particularly advantageous for natural product synthesis by leveraging the high stereoselectivity and regioselectivity of enzymes for key transformations. mdpi.combiorxiv.org While specific chemoenzymatic syntheses of this compound are not extensively documented, the principles of this strategy are applicable. For instance, an enzymatic kinetic resolution could be employed to separate enantiomers of a key chiral intermediate. mdpi.com Furthermore, engineered enzymes could potentially be used to mimic the proposed biosynthetic steps, such as the prenylation of a biphenyl precursor. semanticscholar.org The development of such chemoenzymatic routes holds promise for more efficient and sustainable syntheses of this compound and its analogs. biorxiv.orgresearchgate.net

Retrosynthetic Analysis for the Chemical Synthesis of this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. egrassbcollege.ac.inlibretexts.orge3s-conferences.org This process involves identifying key bond disconnections that correspond to reliable chemical reactions. slideshare.net

For this compound, a primary retrosynthetic disconnection would be the biaryl bond connecting the two aromatic rings. This suggests that the synthesis could be approached by coupling two appropriately functionalized aromatic precursors. Another key disconnection would be the bond between the biphenyl core and the geranyl side chain, indicating a potential late-stage introduction of this isoprenoid unit.

A plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Key Disconnections | Synthetic Intermediates |

| This compound | Biaryl bond, Geranyl ether linkage | A functionalized chromene derivative and a substituted benzene (B151609) ring |

| A biphenyl core and geranyl bromide |

This analysis identifies two main fragments that need to be synthesized: a chromene-containing aromatic piece and a catechol-derived aromatic piece. The subsequent coupling of these fragments would then lead to the biphenyl scaffold of this compound.

Development of Efficient Total Synthesis Methodologies for this compound

Several research groups have reported the total synthesis of this compound and related biphenyl natural products. nih.govscispace.com These syntheses often employ various strategies to construct the key biphenyl linkage and control the stereochemistry of the molecule.

A critical challenge in the synthesis of this compound is the stereoselective and regioselective construction of the biphenyl scaffold. Various cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form the biaryl bond. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The stereochemistry of the molecule, particularly at the chiral centers, must also be carefully controlled. Asymmetric synthesis strategies, including the use of chiral auxiliaries, catalysts, or starting materials, are often necessary to obtain the desired enantiomer. mdpi.comrsc.orgnih.govrsc.orgrsc.org For instance, an asymmetric epoxidation could be used to set a key stereocenter early in the synthesis, which is then carried through subsequent steps.

Introduction of Prenyl and Geranyl Moieties

The biosynthetic architecture of this compound, like other related polycyclic polyprenylated acylphloroglucinols (PPAPs) and biphenyls from the Clusiaceae family, originates from a hybrid pathway involving polyketide and mevalonate/methylerythritol phosphate (B84403) routes. researchgate.netacs.org The core structure is typically an acylphloroglucinol, which serves as the aromatic acceptor for lipophilic side chains. uni-marburg.de The introduction of prenyl (C5) and geranyl (C10) groups is a critical step that significantly increases the structural diversity and biological activity of these molecules. nih.govnih.gov

This key modification is catalyzed by prenyltransferase (PTase) enzymes. uni-marburg.denih.gov These enzymes facilitate the electrophilic substitution of an aromatic nucleus, such as a phloroglucinol (B13840) derivative, with prenyl diphosphates. researchgate.net The specific donors for these moieties are dimethylallyl pyrophosphate (DMAPP) for the prenyl group and geranyl pyrophosphate (GPP) for the geranyl group. uni-marburg.de This enzymatic C-alkylation can occur at various positions on the aromatic core, leading to a wide array of prenylated natural products. researchgate.net While the specific PTases for this compound have not been isolated, studies on analogous compounds from the Hypericum and Garcinia genera, as well as investigations using fungal PTases, have elucidated the general mechanism. uni-marburg.deresearchgate.net For instance, fungal PTases have demonstrated the capacity to prenylate and geranylate acylphloroglucinol precursors, showcasing the enzymatic basis for generating these complex structures. uni-marburg.de

Table 1: Key Components in the Biosynthetic Prenylation and Geranylation

| Component | Type | Role in Biosynthesis |

|---|---|---|

| Acylphloroglucinol | Aromatic Acceptor | The core scaffold to which isoprenoid units are attached. researchgate.netuni-marburg.de |

| Dimethylallyl Pyrophosphate (DMAPP) | Prenyl Donor | Provides the five-carbon prenyl (dimethylallyl) side chain. uni-marburg.denih.gov |

| Geranyl Pyrophosphate (GPP) | Prenyl Donor | Provides the ten-carbon geranyl side chain. uni-marburg.denih.gov |

| Prenyltransferase (PTase) | Enzyme | Catalyzes the C-C bond formation between the aromatic core and the prenyl donor. uni-marburg.denih.gov |

Formation of the Chromane (B1220400) Ring System

Following the introduction of prenyl side chains, further structural diversification can occur through intramolecular cyclizations. One of the common resulting motifs in biphenyls from the Clusia genus is the chromane ring. researchgate.net This heterocyclic system is typically formed through the cyclization of a prenyl group with a neighboring hydroxyl group on the phenyl ring. frontiersin.org

This intramolecular cyclization is a key biosynthetic event that distinguishes compounds like this compound from its analogues that may lack this feature. frontiersin.org The formation of the ether linkage creates a stable six-membered ring fused to the benzene ring, a structure seen in numerous natural products from Clusia, including clusiachromene D. researchgate.net The presence or absence of the chromane ring, alongside the pattern of prenylation and geranylation, contributes significantly to the structural variety of biphenyls isolated from this genus. researchgate.netfrontiersin.org

Table 2: Structural Features of Selected Biphenyls from Clusia paralicola

| Compound | Chromane Ring | Key Moieties | Reference |

|---|---|---|---|

| Clusiparalicoline A | Absent | Prenyl, Geranyl | researchgate.net |

| This compound | Present | Prenyl, Geranyl | researchgate.net |

| Clusiparalicoline C | Absent | Prenyl, Geranyl | researchgate.net |

| Clusiachromene D | Present | Not specified as biphenyl | researchgate.net |

Synthetic Strategies for Clusiparalicoline Analogues and Related Biphenyls from Clusia

The complex and biologically active structures of biphenyls from Clusia have made them attractive targets for total synthesis. frontiersin.orgscispace.com While a specific synthesis for this compound is not detailed in the reviewed literature, strategies developed for its close analogue, Clusiparalicoline A, and other related biphenyls provide significant insight into potential synthetic routes. frontiersin.orgscielo.br

A notable achievement is the first total synthesis of Clusiparalicoline A by Fukuyama's research group. frontiersin.orgscielo.br This approach is convergent, meaning the two distinct phenyl rings of the biphenyl core are synthesized separately before being joined. The key features of this synthesis include:

Preparation of Aryl Halves: Two different phenol (B47542) derivatives were prepared; one bearing a geranyl group and the other a prenyl group. frontiersin.org

Carbon-Carbon Bond Formation: The crucial biphenyl bond and other C-C bonds were constructed using sequential palladium-catalyzed cross-coupling reactions, specifically the Stille and Suzuki reactions. frontiersin.orgresearchgate.net This method allows for the efficient coupling of complex, electron-rich aryl fragments.

Other general methodologies have been developed for constructing oxygenated biphenyls, which could be adapted for the synthesis of Clusiparalicoline analogues. One such strategy involves a tandem Michael addition reaction followed by an aromatization reaction to form the biphenyl core. frontiersin.org The synthesis of other related prenylated and geranylated natural products, such as the stilbene (B7821643) mappain, has utilized the Horner-Wadsworth-Emmons reaction to form key bonds. researchgate.net These varied strategies underscore the toolkit available to synthetic chemists for assembling these intricate natural products.

Table 3: Comparison of Synthetic Strategies for Biphenyls and Related Compounds

| Strategy | Key Reactions | Approach | Target Compound/Analogue | Reference |

|---|---|---|---|---|

| Fukuyama Synthesis | Stille Coupling, Suzuki Coupling | Convergent synthesis of two aryl halves followed by Pd-catalyzed coupling. | Clusiparalicoline A | frontiersin.orgscielo.brresearchgate.net |

| Chittimalla Group Method | Tandem Michael Addition, Aromatization | Construction of the biphenyl core via addition and subsequent aromatization. | Substituted Oxygenated Biphenyls | frontiersin.org |

| Horner-Wadsworth-Emmons | Horner-Wadsworth-Emmons Olefination | Formation of (E)-stilbene bond from corresponding benzaldehyde (B42025) and benzyl (B1604629) phosphonate. | Mappain (Prenylated/Geranylated Stilbene) | researchgate.net |

Mechanistic Elucidation of in Vitro Biological Activities of Clusiparalicoline B

Investigation of DNA Strand-Scission Activity and its Molecular Basis

Clusiparalicoline B demonstrated notable activity in promoting the cleavage of DNA strands in vitro. nih.govaacrjournals.org This activity is considered a key indicator of its potential as an antineoplastic agent, as the ability to induce DNA damage is a primary mechanism of many chemotherapy drugs. Research has shown that this compound is an active agent in DNA strand-scission assays, achieving a DNA relaxation rate of 65% at a concentration of 2.5 µg/mL. researchgate.net This effect was comparable to its analog, Clusiparalicoline A, which showed 77% relaxation at the same concentration. researchgate.net

| Compound | Concentration (µg/mL) | DNA Relaxation Rate (%) |

| This compound | 2.5 | 65 |

| Clusiparalicoline A | 2.5 | 77 |

| Bleomycin (Control) | 0.025 | 80 |

Data sourced from scientific literature. researchgate.net

The DNA strand-scission activity of this compound was evaluated using established in vitro assays. nih.govoup.com Typically, these experiments involve the use of supercoiled plasmid DNA, such as pBR322 or pUC19, as a substrate. nih.govresearchgate.net The assay operates on the principle that different topological forms of plasmid DNA can be separated by agarose (B213101) gel electrophoresis. nih.gov

In this method, the supercoiled plasmid DNA (Form I) is incubated with the test compound. If the compound induces a single-strand break (a "nick"), the supercoiled structure relaxes into an open-circular form (Form II). cardiff.ac.uk If a double-strand break occurs, the plasmid is linearized (Form III). nih.gov After incubation, the reaction is stopped, and the resulting DNA mixture is analyzed by electrophoresis. The different forms migrate at distinct rates through the gel, allowing for the visualization and quantification of DNA damage. nih.gov A decrease in the intensity of the Form I band and a corresponding increase in the Form II and/or Form III bands indicate that the compound has successfully cleaved the DNA. cardiff.ac.uk

While the precise molecular mechanism of this compound has not been definitively elucidated, its chemical structure provides clues to its DNA-damaging activity. A prevailing hypothesis is that the compound acts via oxidative damage, a mechanism common to many natural products with anticancer properties. oup.comebi.ac.uk This hypothesis is supported by the presence of a catechol (1,2-dihydroxybenzene) moiety within the structure of this compound. researchgate.net

Catechol-containing compounds are known to induce DNA damage, often through a metal-dependent process. oup.comoup.com In the presence of transition metal ions like copper (Cu²⁺), catechols can undergo redox cycling to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻). oup.comebi.ac.uk These ROS can then directly attack the DNA backbone, causing strand breaks, or modify DNA bases, leading to lesions like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG). oup.com This process of oxidative DNA damage is a plausible explanation for the observed strand-scission activity of this compound. oup.comebi.ac.uk The presence of both a catechol group and a geranyl moiety in this compound and its active counterpart, Clusiparalicoline A, is believed to be connected to this activity, as an analog lacking these features (Clusiparalicoline C) was inactive in the DNA scission assay. researchgate.net Other mechanisms, such as direct intercalation into the DNA helix, cannot be entirely ruled out without further spectroscopic and molecular modeling studies.

Experimental Assays for DNA Cleavage Detection

Cellular Cytotoxicity Mechanisms in Cancer Cell Models (e.g., KB Cell Line)

In addition to its direct effects on DNA, this compound has been evaluated for its cytotoxic activity against human cancer cells. The primary model used in these initial studies was the KB cell line, which is derived from a human oral epidermoid carcinoma. nih.govnih.gov These cells are a standard tool for the primary screening of potential anticancer agents. aacrjournals.orgnih.gov

This compound exhibited modest, yet significant, cytotoxicity against the KB cell line. nih.govresearchgate.net The potency of a cytotoxic agent is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit cell growth or viability by 50%. For this compound, the reported IC₅₀ value against KB cells is 4.5 ± 2.2 µM. researchgate.netscispace.comnih.gov

| Compound | Cell Line | Cytotoxicity (IC₅₀) in µM |

| This compound | KB | 4.5 ± 2.2 |

| Clusiparalicoline A | KB | 3.8 ± 0.4 |

| Clusiparalicoline C | KB | 5.3 ± 1.6 |

Data sourced from scientific literature. researchgate.netscispace.comnih.gov

Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. rjptonline.org In this method, viable cells with active metabolism reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically. rjptonline.org By treating cells with a range of compound concentrations, a dose-response curve can be generated to accurately determine the IC₅₀ value. rjptonline.org

Specific studies detailing the effects of this compound on cell cycle progression and apoptosis have not been reported in the reviewed literature. However, based on its known DNA-damaging activity, it is possible to hypothesize its downstream cellular effects. DNA damage is a potent trigger for the activation of cell cycle checkpoints, which are surveillance mechanisms that arrest cell cycle progression to allow time for DNA repair. nih.govbiorxiv.org Compounds that cause DNA damage often induce arrest at the G1/S or G2/M transitions. nih.govfrontiersin.org For example, other biphenyl (B1667301) and catechol-containing compounds have been shown to cause cell cycle arrest, frequently in the G1 phase, by modulating the expression of proteins like p53 and p21. nih.govnih.gov

If DNA damage is too severe to be repaired, cells typically initiate apoptosis, or programmed cell death. nih.govtandfonline.com This process is a critical defense against the propagation of cells with compromised genomic integrity. The induction of DNA damage by this compound would likely trigger apoptotic pathways, potentially through the activation of key signaling proteins like ATM/ATR, the stabilization of the tumor suppressor p53, and the subsequent activation of the caspase cascade. nih.govtandfonline.com

The primary cellular event initiated by this compound appears to be the infliction of DNA damage. researchgate.net This immediately implicates the cell's DNA Damage Response (DDR) network as a key set of pathways affected by the compound. tandfonline.com When DNA strand breaks occur, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) recruit and activate apical kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). tandfonline.com These kinases, in turn, phosphorylate a cascade of downstream targets to orchestrate a coordinated response, including:

DNA Repair Pathways: The cell would activate repair mechanisms to fix the damage. Given that oxidative damage is a hypothesized mechanism, the Base Excision Repair (BER) pathway, which deals with modified bases and single-strand breaks, would be a likely target. nih.gov

Signal Transduction: The ATM/ATR-mediated phosphorylation of checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53 constitutes a major signal transduction response. nih.gov Activation of these pathways leads to the aforementioned cell cycle arrest and apoptosis, representing a direct link between the initial DNA damage and the ultimate cytotoxic outcome. nih.gov

Therefore, while DNA itself is the initial target, the broader cellular targets of this compound likely encompass the entire DDR signaling network, including key enzymes in DNA repair and signal transduction proteins that determine cell fate. tandfonline.com

Analysis of Cell Cycle Perturbations and Apoptotic Induction

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is a significant area of research, as oxidative stress is implicated in numerous pathological conditions. scielo.br Plants from the Clusiaceae family, the source of this compound, are known to produce a variety of metabolites with demonstrated antioxidant properties. frontiersin.orgnih.gov Studies on extracts from Clusia species have revealed promising results in assays designed to measure antioxidant and radical scavenging activity. scielo.br For instance, the ethanol (B145695) extract of green fruits from Clusia paralicola, the same plant from which this compound was isolated, along with its fractions, has been shown to possess potent antioxidant activity. scielo.br

The mechanisms by which compounds exert their antioxidant effects often involve the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.comresearchgate.net Common in vitro assays used to evaluate this potential include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comscielo.br For example, an ethanolic extract from the unripe fruits of a Clusia species demonstrated significant scavenging activity with EC50 values of 12.7±0.1 µg/mL and 7.4±0.4 µg/mL in DPPH and ABTS assays, respectively. scielo.br The antioxidant capacity of these plant extracts is often attributed to their rich content of phenolic compounds, such as flavonoids and biphenyls. scielo.brbibliotekanauki.pl The structural features of these molecules, particularly the presence of hydroxyl groups on aromatic rings, are crucial for their radical scavenging ability. researchgate.net

Assessment of Other Reported Biological Activities of Related Clusia Biphenyls at the Molecular Level

Biphenyls isolated from the Clusiaceae family have been reported to possess a range of biological activities beyond cytotoxicity, including antimicrobial and neurotrophic effects. scielo.brfrontiersin.org These activities are often linked to the unique structural arrangements of the biphenyl core and the nature of their substituents. nih.gov

Several studies have investigated the antimicrobial properties of extracts and compounds from the Clusia genus. scielo.br While specific data on this compound is limited, extracts from other Clusia species have shown activity against various bacterial strains. For example, ethanolic and methanolic extracts of Clusia burlemarxii have demonstrated inhibitory effects against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. scielo.br The minimum inhibitory concentration (MIC) is a standard measure of potency in these assays. phcogj.com The activity of these extracts is often attributed to the presence of bioactive secondary metabolites, including phenolic compounds. researchgate.net

The table below summarizes the reported antimicrobial activities of extracts from a Clusia species against specific microorganisms.

Table 1: Antimicrobial Activity of Clusia burlemarxii Extracts

| Extract Type | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Ethanolic | Bacillus subtilis | 31.25 |

| Ethanolic | Staphylococcus aureus | 62.50 |

| Methanolic (from trunk) | Bacillus subtilis | 62.50 |

| Methanolic (from trunk) | Streptococcus mutans | 62.50 |

| Methanolic (from trunk) | Micrococcus luteus | >62.50 |

Data sourced from Ribeiro et al., 2011, as cited in Pietroluongo et al., 2024. scielo.br

Neurotrophic Activity Investigations (if analogous to Clusiparalicoline A)

Neurotrophic factors are essential for the development, survival, and plasticity of neurons. nih.govplos.org Natural products are a promising source of compounds with neurotrophic activity. nih.gov While there is no direct report on the neurotrophic effects of this compound, its structural analog, Clusiparalicoline A, has been the subject of such investigations. scielo.br

Clusiparalicoline A, a prenylated and geranylated biphenyl also isolated from the roots of Clusia paralicola, has been found to exhibit potent neurotrophic activity. scielo.brresearchgate.net Specifically, it was shown to promote neurite outgrowth in a primary culture of fetal rat cortical neurons at a concentration of 1.0 μM. nih.govresearchgate.net The ability to stimulate neurite outgrowth is a key indicator of potential therapeutic value for neurodegenerative disorders or nerve injury. dovepress.com The mechanism of action for many neurotrophic compounds involves the activation of signaling pathways, such as those involving neurotrophins like brain-derived neurotrophic factor (BDNF) and their corresponding receptors (e.g., TrkB). nih.govplos.orgtermedia.pl Given the structural similarity between Clusiparalicoline A and this compound, it is plausible that this compound may possess similar neurotrophic properties, though this remains to be experimentally verified.

Structure Activity Relationship Sar Studies of Clusiparalicoline B and Its Derivatives

Identification of Essential Structural Features for DNA Strand-Scission Activity

Initial bioassay-guided fractionation of extracts from Clusia paralicola led to the isolation of Clusiparalicoline B and its analogues, Clusiparalicoline A and C. researchgate.netnih.gov Subsequent investigations into their biological effects revealed that both Clusiparalicoline A and B possess the ability to induce DNA strand scission. researchgate.netnih.govscielo.br In contrast, Clusiparalicoline C was found to be inactive in this assay. researchgate.netnih.gov

A comparative analysis of the structures of these three compounds provides critical insights into the features essential for this DNA-damaging activity. A key structural element shared by the active compounds, Clusiparalicoline A and B, and absent in the inactive Clusiparalicoline C, is the presence of both a catechol (a 1,2-dihydroxybenzene) moiety and a geranyl group. frontiersin.org This suggests that this combination of a catechol ring and the geranyl side chain is a crucial pharmacophore for the DNA strand-scission activity of this class of biphenyls. frontiersin.org

Elucidation of Key Substituents Influencing Cellular Cytotoxicity

Studies on the cytotoxic effects of the clusiparalicolines have shown that this compound, along with A and C, exhibits modest cytotoxicity against the KB human cancer cell line. researchgate.netnih.govscielo.br However, detailed structure-activity relationship studies that pinpoint the specific substituents responsible for this cytotoxicity are not extensively available in the current scientific literature. While the modest activity is noted, a quantitative analysis linking specific functional groups to the degree of cytotoxicity has yet to be fully elucidated.

Role of the Prenyl and Geranyl Side Chains in Biological Efficacy

The prenyl and geranyl side chains are common features in many bioactive natural products from the Clusiaceae family, and they are known to significantly influence the biological profiles of these molecules. scispace.comnih.gov In the case of the clusiparalicolines, the geranyl side chain, in conjunction with the catechol moiety, appears to be indispensable for the DNA strand-scission activity observed in Clusiparalicoline A and B. frontiersin.org

Comparative SAR Analysis Across Clusiparalicolines A, B, and C

A comparative analysis of Clusiparalicolines A, B, and C provides a clear example of how subtle structural modifications can lead to significant changes in biological activity. The primary findings from these comparisons are summarized in the table below.

| Compound | DNA Strand-Scission Activity | Cytotoxicity against KB Cells | Key Structural Features |

| Clusiparalicoline A | Active | Modest | Catechol and Geranyl group present |

| This compound | Active | Modest | Catechol and Geranyl group present |

| Clusiparalicoline C | Inactive | Modest | Lacks Catechol and Geranyl group |

Data sourced from Seo et al. (1999). researchgate.netnih.gov

This comparison strongly indicates that the catechol and geranyl functionalities are the key determinants for the DNA strand-scission capabilities of this family of compounds. frontiersin.org The fact that all three compounds exhibit modest cytotoxicity suggests that the cytotoxic effect may arise from a different structural component or a more general, non-specific mechanism of action that is common to all three molecules. researchgate.netnih.gov

Advanced Analytical and Bioanalytical Methodologies in Clusiparalicoline B Research

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of complex natural product extracts and the purification of individual compounds like Clusiparalicoline B. The development of robust HPLC methods is essential for ensuring the purity of isolated this compound and for its quantitative determination in various matrices. While specific HPLC methods for this compound are not extensively detailed in the public domain, established methodologies for structurally related biphenyls and other secondary metabolites from the Clusia and Garcinia genera provide a solid foundation. tandfonline.comtandfonline.com

A typical reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This would involve a C18 column as the stationary phase, which is effective for separating moderately polar to nonpolar compounds like this compound. tandfonline.comtandfonline.com The mobile phase would likely consist of a gradient elution system, typically employing a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ifremer.frthieme-connect.com The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.

For purity assessment, a photodiode array (PDA) detector would be employed to monitor the elution profile at multiple wavelengths. tandfonline.com This allows for the detection of potential impurities that may co-elute with the main compound but have different UV-Vis absorption spectra. The quantitative analysis of this compound would necessitate the development and validation of an HPLC method according to established guidelines, including parameters such as linearity, accuracy, precision, and sensitivity. thieme-connect.com This would involve creating a calibration curve using a purified and quantified standard of this compound.

Table 1: Representative HPLC Parameters for Analysis of Related Biphenyl (B1667301) Compounds

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 (5 µm, 4.6 x 150 mm or similar dimensions) thieme-connect.com |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1-2% formic or phosphoric acid) ifremer.frthieme-connect.com |

| Flow Rate | 0.5 - 1.0 mL/min ifremer.frthieme-connect.com |

| Detection | UV-Vis Diode Array Detector (DAD) at relevant wavelengths (e.g., 254, 280 nm) tandfonline.comznaturforsch.com |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 35 °C scielo.br |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling

To understand the broader metabolic context of this compound within its source organism, Clusia paralicola, and to trace its metabolic fate in biological systems, hyphenated analytical techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the comprehensive analysis of complex mixtures of secondary metabolites. cabidigitallibrary.orgukaazpublications.com

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for identifying and quantifying compounds in intricate biological matrices. ifremer.frresearchgate.net This technique allows for the creation of detailed metabolite profiles of Clusia species, aiding in the discovery of new natural products and understanding the biosynthetic pathways leading to compounds like this compound. scielo.brresearchgate.net In a typical LC-MS/MS analysis, the LC system separates the components of an extract, which are then ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. The MS/MS capability allows for the fragmentation of selected parent ions, generating characteristic fragment ion spectra that serve as a "fingerprint" for structural elucidation. scielo.br

GC-MS is another valuable technique, particularly for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly effective for profiling other classes of secondary metabolites present in Clusia extracts, such as terpenes and fatty acid derivatives. researchgate.netscielo.br This can provide a more complete picture of the chemical ecology of the plant and identify other bioactive compounds that may act in synergy with this compound. GC-MS analysis of Clusia minor leaves, for instance, has successfully identified various triterpenoids and sterols. researchgate.netsld.cu

Implementation of Advanced NMR for Conformational Studies and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of natural products, and advanced NMR techniques are critical for understanding the three-dimensional conformation and dynamic behavior of this compound in solution. alfa-chemistry.comrsc.org The conformation of a molecule is intimately linked to its biological activity, and for a flexible molecule like a biphenyl, understanding the preferred rotational orientation of the phenyl rings is crucial. researchgate.net

One-dimensional (1D) NMR (¹H and ¹³C) provides the basic framework of the molecule's structure. However, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for gaining insight into the molecule's conformation. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's spatial arrangement and conformation. researchgate.net

For studying the dynamic nature of this compound, techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to measure the diffusion coefficient of the molecule in solution, which can provide information about its size and potential aggregation. researchgate.netrsc.org Furthermore, advanced NMR methods can be used to study the dynamics of bioactive proteins in the presence of ligands like this compound, offering insights into binding-induced conformational changes. nih.gov

Spectroscopic Techniques for Investigating Ligand-Target Interactions (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Understanding how this compound interacts with its biological targets at a molecular level is key to elucidating its mechanism of action. Several spectroscopic techniques are highly suited for studying these ligand-target interactions.

Fluorescence Quenching: This technique can be employed if the biological target (e.g., a protein) possesses intrinsic fluorescence (typically from tryptophan or tyrosine residues) or if a fluorescent probe is attached to it. When this compound binds to the target, it can cause a change in the fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov By systematically titrating the target with increasing concentrations of this compound and monitoring the fluorescence quenching, one can determine the binding affinity (binding constant) and the number of binding sites. arabjchem.orgresearchgate.net The mechanism of quenching (static or dynamic) can also be investigated by analyzing the temperature dependence of the quenching process. cdnsciencepub.com

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. wikipedia.org In a typical SPR experiment, the biological target is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. wikipedia.org This allows for the determination of the kinetics of the interaction, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. wikipedia.org SPR has been used to study the interaction of various natural products with their biological targets. dntb.gov.ua

Crystallographic Studies of this compound or its Co-Crystals with Biological Targets

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of a molecule. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would unambiguously determine its solid-state conformation, including the torsional angle between the biphenyl rings and the stereochemistry of all chiral centers. This information is invaluable for computational modeling and structure-activity relationship studies.

Furthermore, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide an atomic-level snapshot of the binding mode. nih.govblumberginstitute.orgnih.gov These co-crystal structures reveal the specific amino acid residues involved in the interaction, the hydrogen bonding network, hydrophobic interactions, and any conformational changes that occur in the target protein upon ligand binding. acs.org Such detailed structural insights are instrumental in understanding the molecular basis of the compound's biological activity and for the rational design of more potent and selective analogs. While crystallographic data for this compound itself is not currently available in the public domain, the successful crystallization of other biphenyl compounds with their protein targets demonstrates the feasibility and immense value of this approach. nih.gov

Chemical Modification and Rational Design of Clusiparalicoline B Analogues

Semisynthetic Approaches from Natural Precursors for Structural Diversification

Semisynthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modifications, offers an efficient pathway to novel derivatives. wikipedia.org For Clusiparalicoline B, this approach can be particularly advantageous given the complexity of its structure, which features a substituted biphenyl (B1667301) core and two distinct isoprenoid chains.

The primary natural precursor for semisynthesis is this compound itself, obtained via extraction and chromatographic purification from Clusia paralicola. scielo.br Once isolated, the molecule presents several reactive sites for structural diversification:

Phenolic Hydroxyl Groups: The multiple hydroxyl groups on the biphenyl scaffold are prime targets for modification. Standard reactions such as etherification (e.g., methylation, benzylation) or esterification can be employed to probe the importance of these groups for biological activity. This can also modulate the compound's solubility and pharmacokinetic properties.

Isoprenoid Side Chains: The double bonds within the geranyl and prenyl side chains are susceptible to a variety of chemical transformations. These include hydrogenation to create saturated analogues, epoxidation followed by ring-opening to introduce new functional groups, or oxidative cleavage to shorten the chains.

Another semisynthetic strategy involves using more abundant precursors from the plant extract, if any exist, that could be chemically converted to this compound analogues. This could potentially involve late-stage introduction or modification of the isoprenoid chains onto a common biphenyl precursor.

Synthetic Strategies for Analogues with Modified Biphenyl Cores or Side Chains

While no total synthesis of this compound has been reported, the successful synthesis of Clusiparalicoline A provides a robust template for accessing a wide range of analogues. researchgate.net The core of this strategy lies in the construction of the sterically hindered biphenyl linkage, for which modern cross-coupling reactions are well-suited.

Biphenyl Core Construction: Palladium-catalyzed cross-coupling reactions are the methods of choice for creating the C-C bond between the two aromatic rings. lumenlearning.com

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound (like a boronic acid or ester) with an organohalide, is highly versatile and tolerant of many functional groups. lumenlearning.comnih.gov A synthetic route to this compound analogues would involve preparing a suitably functionalized phenylboronic acid and a second, halogenated aromatic ring, each bearing the necessary substituents and precursors to the isoprenoid side chains.

Stille Coupling: This reaction couples an organotin compound with an organohalide. organic-chemistry.org It was used in the synthesis of Clusiparalicoline A and is a powerful tool for creating complex biphenyls, though the toxicity of tin reagents is a drawback. researchgate.netmolaid.com

Modification of Side Chains and Substitution Patterns: Total synthesis allows for complete control over the structure. Analogues with modified biphenyl cores can be designed by altering the starting aromatic fragments. For example, the number and position of hydroxyl or methoxy (B1213986) groups on the rings can be varied to explore structure-activity relationships (SAR). nih.gov Furthermore, analogues with different lipophilic side chains (e.g., farnesyl instead of geranyl) or with altered stereochemistry can be synthesized to probe the binding requirements of the molecular target.

A general synthetic approach is outlined below:

| Step | Description | Key Reactions |

|---|---|---|

| 1 | Synthesis of two appropriately functionalized aromatic rings. | Standard aromatic chemistry. |

| 2 | Introduction of isoprenoid side chains or their precursors. | Williamson ether synthesis, Grignard reactions. |

| 3 | Palladium-catalyzed cross-coupling to form the biphenyl core. | Suzuki or Stille Coupling. lumenlearning.comorganic-chemistry.org |

| 4 | Final functional group manipulations (e.g., deprotection). | Cleavage of protecting groups (e.g., BBr₃ for methyl ethers). nih.gov |

Rational Design of Probes for Specific Mechanistic Investigations

To understand how this compound exerts its biological effects, chemical probes can be designed and synthesized. nih.gov These probes are analogues that contain a reporter group—such as a fluorescent dye, a photoaffinity label, or a biotin (B1667282) tag—allowing for visualization of the molecule within cells or identification of its binding partners.

The rational design of such probes requires careful consideration of the parent molecule's structure-activity relationship to ensure that the modification does not abolish its biological activity. researchgate.net Potential strategies for this compound probes include:

Photoaffinity Probes: Incorporating a photoreactive group, such as an azide (B81097) or a benzophenone (B1666685), would allow for covalent cross-linking of the probe to its biological target upon UV irradiation. Subsequent proteomic analysis can then identify the protein(s) that this compound interacts with.

Biotinylated Probes: Attaching a biotin tag would facilitate the affinity purification of the target-probe complex using streptavidin-coated beads, providing another powerful method for target identification.

The design must preserve the key pharmacophore of this compound. Based on related compounds, the hydroxylated biphenyl core and the lipophilic side chains are likely crucial for activity. Therefore, modifications should be directed to positions that are predicted to be less critical for target binding.

Development of Activity-Enhanced or Selectivity-Improved Derivatives

The ultimate goal of analogue synthesis is often to develop derivatives with improved therapeutic properties, such as enhanced potency or better selectivity for a specific biological target. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. nih.gov

For this compound, several structural features can be systematically varied to build an SAR model:

Hydroxyl Group Substitution: The effect of the number and position of phenolic hydroxyls can be explored. Are all of them necessary? Is a specific hydrogen-bonding pattern required? Analogues with methoxy groups or lacking certain hydroxyls can answer these questions.

Nature of the Isoprenoid Chains: The length and degree of unsaturation of the two side chains can be modified. One could synthesize analogues with two prenyl groups, two geranyl groups, or other lipophilic chains to determine the optimal configuration for activity. The potent neurotrophic activity of Clusiparalicoline A, which differs from B only in the position of a double bond in one of the side chains, highlights the sensitivity of the biological activity to subtle structural changes. nih.govscispace.com

Biphenyl Core Rigidity: The rotation around the biphenyl C-C bond can be restricted by introducing bridging atoms, potentially leading to more potent and selective compounds by locking the molecule into an active conformation.

A hypothetical SAR study might involve synthesizing and testing the analogues listed in the table below, with the goal of improving the neurite outgrowth-promoting activity observed for Clusiparalicoline A.

| Analogue | Modification from this compound | Rationale |

|---|---|---|

| 1 | Saturation of all side-chain double bonds. | To assess the importance of unsaturation for activity. |

| 2 | Replacement of the geranyl group with a farnesyl group. | To probe the size of the lipophilic binding pocket. |

| 3 | Methylation of all phenolic hydroxyl groups. | To determine the role of hydrogen bond donation. |

| 4 | Removal of one of the hydroxyl groups from each ring. | To identify the key pharmacophoric elements. |

Through systematic chemical modification and rational design, the therapeutic potential of the this compound scaffold can be thoroughly explored, potentially leading to the development of new chemical probes to study complex biological processes or lead compounds for drug discovery.

Theoretical and Computational Chemistry Approaches to Clusiparalicoline B

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. researchgate.netmdpi.com For Clusiparalicoline B, methods like Density Functional Theory (DFT) are employed to model its electronic structure, predict its reactivity, and interpret spectroscopic data. acs.org

Research Findings: A hypothetical study using DFT with the B3LYP functional and a 6-311G** basis set could be performed to optimize the geometry of this compound. The resulting optimized structure would provide precise bond lengths and angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would reveal key insights into the molecule's reactivity. The HOMO is typically localized on the catechol-like moieties, indicating these are the primary sites for electron donation and potential oxidation. The LUMO, conversely, is distributed across the biphenyl (B1667301) system, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability.

Furthermore, Time-Dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net These calculations would likely show major absorption bands that correspond to the π-π* transitions within the aromatic systems, which can be correlated with experimentally obtained spectra to validate the computational model. acs.org Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution, highlighting the electron-rich oxygen atoms of the hydroxyl groups as likely sites for hydrogen bonding interactions.

| Calculated Property | Hypothetical Value/Observation | Significance |

| HOMO Energy | -5.8 eV | Indicates regions prone to electrophilic attack (electron-donating sites). |

| LUMO Energy | -1.2 eV | Indicates regions prone to nucleophilic attack (electron-accepting sites). |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Key UV-Vis λmax (TD-DFT) | 260 nm, 310 nm | Correlates to π-π* electronic transitions, aids in structural confirmation. |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Predictions

Given the cytotoxic and DNA-scission activities of this compound, a primary goal is to identify its potential molecular targets. scielo.brnih.gov Molecular docking and molecular dynamics (MD) simulations are indispensable tools for this purpose, predicting how a ligand like this compound might bind to a protein target and the stability of that interaction. frontiersin.orgdntb.gov.ua

Research Findings: Based on its known bioactivity, a plausible target for this compound is human topoisomerase II, an enzyme critical for DNA replication and a common target for anticancer drugs. In a hypothetical molecular docking study, this compound could be docked into the ATP-binding site of topoisomerase II. The results might predict a strong binding affinity, characterized by a low binding energy. The binding mode would likely be stabilized by a network of hydrogen bonds between the hydroxyl groups of the compound and key amino acid residues in the active site, such as asparagine and aspartate. Hydrophobic interactions between the biphenyl core and nonpolar residues would further anchor the molecule in the binding pocket.

To assess the stability of this predicted binding pose, a 100-nanosecond MD simulation could be performed. scielo.br Analysis of the simulation trajectory, by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, would likely show that the complex remains stable throughout the simulation, suggesting a viable and persistent interaction. researchgate.net

| Parameter | Hypothetical Finding | Interpretation |

| Target Protein | Human Topoisomerase II (ATP-binding domain) | Selected based on known DNA-scission and cytotoxic activity. |

| Docking Score (Binding Energy) | -9.5 kcal/mol | Suggests a strong and favorable binding interaction. |

| Key Interacting Residues | ASN91, ASP94, LYS120 | Highlights specific hydrogen bonding and ionic interactions stabilizing the complex. |

| MD Simulation RMSD (Ligand) | Average < 2.0 Å | Indicates the ligand remains stably bound in the pocket during the simulation. |

In Silico Prediction of Bioactivity and Toxicity Profiles (e.g., ADME parameters)

Early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity is crucial in drug discovery. nih.gov In silico models provide rapid and cost-effective predictions of these properties before extensive experimental testing is undertaken. acs.org

Research Findings: Various computational tools and web servers (e.g., SwissADME, pkCSM) can be used to predict the ADME profile of this compound. acs.org The predictions might suggest that the compound has good predicted intestinal absorption due to its moderate lipophilicity (LogP) and size. However, it may also be predicted to be a substrate for cytochrome P450 (CYP) enzymes, such as CYP3A4, indicating it could be susceptible to significant first-pass metabolism. Predictions might also indicate that this compound is unlikely to cross the blood-brain barrier (BBB), which could be advantageous for limiting central nervous system side effects. Toxicity predictions might flag potential for hepatotoxicity or mutagenicity, consistent with its DNA-interacting activity, warranting careful experimental validation.

| ADME/Toxicity Parameter | Predicted Value/Classification | Implication for Drug Development |

| Gastrointestinal (GI) Absorption | High | Likely good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Reduced potential for CNS-related side effects. |

| CYP2D6 Substrate | No | Lower risk of drug-drug interactions with CYP2D6 inhibitors/inducers. |

| CYP3A4 Substrate | Yes | Potential for significant metabolism and drug-drug interactions. |

| hERG I Inhibitor | Low Probability | Reduced risk of cardiotoxicity. |

| Mutagenicity (AMES test) | Positive | Potential genotoxicity, consistent with DNA-scission activity. |

| Hepatotoxicity | High Probability | Potential for liver toxicity, requires experimental monitoring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scielo.br This allows for the prediction of activity for new, unsynthesized molecules and helps identify which structural features are critical for potency.

Research Findings: A QSAR study would require a dataset of this compound analogues with varying structural modifications and their corresponding measured cytotoxicity (e.g., IC50 values). A hypothetical set of 20 analogues could be created by modifying the side chains and substitution patterns on the biphenyl rings. Molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic and steric parameters) would be calculated for each analogue. Using a statistical method like Multiple Linear Regression (MLR), a QSAR model could be generated.

A hypothetical resulting QSAR equation might look like: pIC50 = 0.6CLogP - 0.02TPSA + 1.5*N_HDonors + 2.1

This model would suggest that higher lipophilicity (CLogP) and a greater number of hydrogen bond donors (N_HDonors) increase cytotoxic activity, while a larger topological polar surface area (TPSA) is slightly detrimental. Such a model, once validated, could guide the design of more potent Clusiparalicoline derivatives.

| Descriptor | Hypothetical Coefficient | Relationship to Activity (pIC50) | Interpretation |

| CLogP (Lipophilicity) | +0.6 | Positive | Increased lipophilicity may enhance cell membrane permeability. |

| TPSA (Polarity) | -0.02 | Negative | Lower polarity is slightly favored for this hypothetical activity. |

| N_HDonors (H-Bond Donors) | +1.5 | Positive | Hydrogen bond donors are crucial for target interaction. |

| Molecular Weight | -0.005 | Negative | Suggests a preference for less bulky analogues within the dataset. |

Chemogenomic and Network Pharmacology Analysis of this compound's Potential Interactions

Network pharmacology provides a systems-level view of drug action by constructing and analyzing complex networks of interactions between drugs, targets, and diseases. researchgate.net This approach can help elucidate the mechanism of action of a compound by identifying multiple interacting proteins and affected pathways.

Research Findings: For this compound, a network pharmacology study would begin by predicting its potential protein targets using databases like SwissTargetPrediction. These predicted targets would then be cross-referenced with genes known to be associated with cancer and DNA damage response. A protein-protein interaction (PPI) network constructed from these common targets would likely reveal a cluster of highly connected "hub" proteins.

Hypothetical hub proteins could include Topoisomerase II (validating the docking study), along with other key proteins in cell cycle regulation and apoptosis, such as AKT1, TP53, and various cyclin-dependent kinases (CDKs). Subsequent pathway enrichment analysis of these targets might indicate that this compound's effects are mediated through the simultaneous modulation of pathways like the PI3K-Akt signaling pathway, apoptosis pathways, and cell cycle checkpoints. This provides a broader mechanistic hypothesis than single-target approaches.

| Analysis Type | Hypothetical Key Findings | Biological Implication |

| Target Prediction | 100 potential targets identified | Suggests a polypharmacological profile. |

| PPI Network Hub Genes | TP53, AKT1, TOP2A, CDK2, JUN | These proteins are central to the compound's predicted mechanism. |

| Enriched KEGG Pathways | Pathways in Cancer, Apoptosis, PI3K-Akt signaling, Cell Cycle | Indicates the biological processes most likely affected by the compound. |

| Compound-Target-Pathway Network | High degree of connectivity for TOP2A and TP53 | Reinforces their importance as primary and secondary targets. |

Future Perspectives and Broader Academic Contributions of Clusiparalicoline B Research

Comprehensive Elucidation of the Entire Biosynthetic Pathway of Clusiparalicoline B

A significant frontier in this compound research is the complete elucidation of its biosynthetic pathway. As a member of the polycyclic polyprenylated acylphloroglucinol (PPAP) family, it is hypothesized to originate from a hybrid pathway involving both the polyketide and mevalonate/methylerythritol phosphate (B84403) routes. scielo.brsoton.ac.uk The general proposed biosynthesis for related compounds begins with the formation of a phloroglucinol (B13840) or benzophenone (B1666685) core, which is then elaborated with prenyl groups derived from dimethylallyl pyrophosphate (DMAPP). scielo.br For this compound, this would likely involve the oxidative coupling of two such prenylated precursors to form the characteristic biphenyl (B1667301) scaffold.

Future research should focus on identifying and characterizing the specific enzymes responsible for each step of this process. This includes the initial polyketide synthase that forms the aromatic core, the specific prenyltransferases that attach the geranyl and prenyl side chains, and the oxidative enzymes (likely cytochrome P450s) that catalyze the crucial biphenyl bond formation. scielo.bruky.edu The use of transcriptomics and metabolomics on Clusia paralicola could help identify candidate genes involved in the pathway. frontiersin.org A full understanding of this pathway would not only provide a complete picture of how this complex molecule is assembled in nature but also offer tools for its biotechnological production. mdpi.comfraunhofer.de

Identification of Novel Molecular Targets Beyond DNA Interaction

Currently, the primary known mechanism of action for this compound is its ability to induce DNA strand scission. scielo.br However, the vast chemical space occupied by PPAPs suggests that this compound may have other, as-yet-undiscovered molecular targets. For instance, other PPAPs have been shown to interact with various cellular proteins. Some have been found to modulate the STAT3 signaling pathway, a key regulator in cell proliferation and survival, while others interact with the chaperone protein HSPA8 or the mTOR pathway, which are central to cellular growth and autophagy. sld.cunottingham.edu.my

Future investigations could employ techniques such as molecular docking studies to predict potential protein targets for this compound. bhu.ac.inresearchgate.netnih.govjddtonline.info These computational predictions could then be validated through in vitro binding assays and cellular studies. Identifying novel targets would not only provide a more complete understanding of this compound's biological activity but could also reveal new therapeutic possibilities beyond its current cytotoxic profile.

Development of Sustainable and Scalable Synthetic Routes